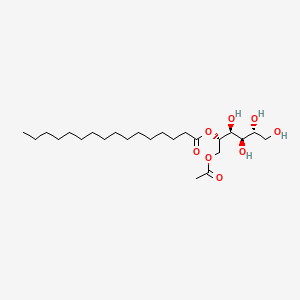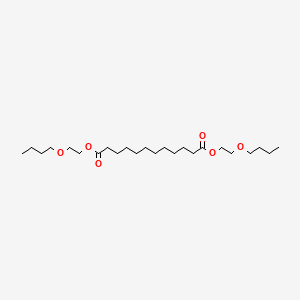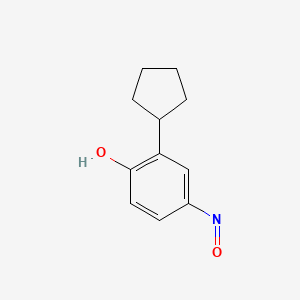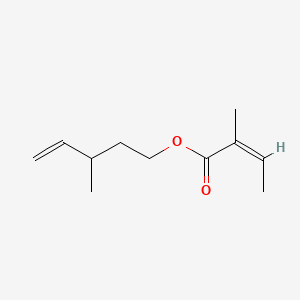
3-Methyl-4-pentenyl 2-methylisocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-pentenyl 2-methylisocrotonate: is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2-methylisocrotonic acid and 3-methyl-4-pentenol. This compound is known for its unique chemical structure, which includes multiple double bonds and an ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-4-pentenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers, thioesters.
Scientific Research Applications
Chemistry: 3-Methyl-4-pentenyl 2-methylisocrotonate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound for studying ester hydrolysis and other biochemical processes .
Medicine: While not widely used in medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may have applications in drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its ester group imparts a pleasant aroma, making it valuable in the formulation of perfumes and food additives .
Mechanism of Action
The mechanism of action of 3-Methyl-4-pentenyl 2-methylisocrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 2-methylisocrotonic acid and 3-methyl-4-pentenol. These hydrolysis products can further participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
2-Methylisocrotonic acid 3-methyl-4-pentenyl ester: Similar in structure but with different substituents.
3-Methyl-4-pentenyl acetate: Another ester with a similar backbone but different ester group.
3-Methyl-4-pentenyl butyrate: Similar structure with a butyrate ester group.
Uniqueness: 3-Methyl-4-pentenyl 2-methylisocrotonate is unique due to its specific combination of double bonds and ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
84110-41-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methylpent-4-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h5-6,9H,1,7-8H2,2-4H3/b10-6- |
InChI Key |
JJUUVGROFZPNOE-POHAHGRESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCCC(C)C=C |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



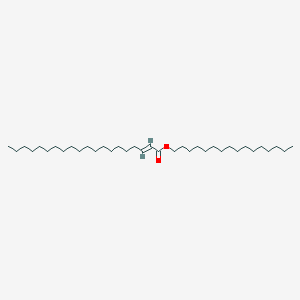
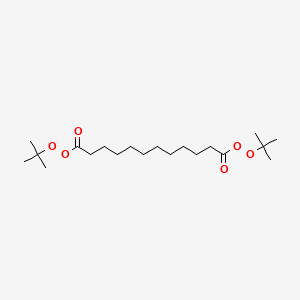
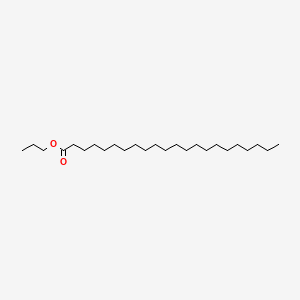
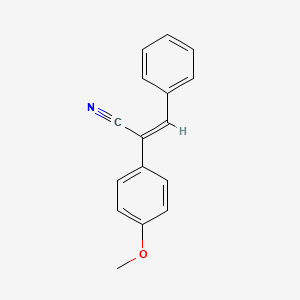
![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)

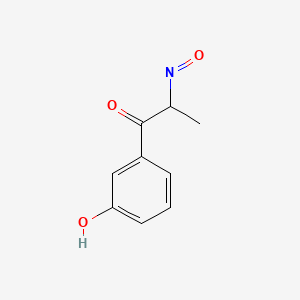
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
